molecular formula C16H16O5S B1359389 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-01-6

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359389
M. Wt: 320.4 g/mol
InChI Key: NDNQATRLKCMNNE-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound . It is used in various research and development applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.36 . Other physical and chemical properties couldn’t be found in the search results .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing thiophene derivatives, including methods involving condensation reactions and the evaluation of antimicrobial properties. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized thiophene-2-carboxamides by condensing thiophene-2-carboxamide with substituted phenyl phosphoro dichloridates, leading to compounds characterized by IR, NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystallography Studies

Studies on the crystal and molecular structures of methoxybenzo[b]thiophenes have been performed using X-ray diffractometry. Mullica et al. (1996) analyzed two methoxybenzo[b]thiophenes, revealing differences in the positioning of dimethoxy groups and the addition of a hydroxyl group in one compound. The molecules in the crystal lattice were held together by van der Waals forces and hydrogen bonding in one compound (Mullica et al., 1996).

Synthesis of Novel Derivatives

Research into the synthesis of novel c-hetero-fused thiophene derivatives has been carried out. Rangnekar and Mavlankar (1991) achieved this by condensing dichlorothiophene with ethylene glycol, ethylenediamine, substituted thioamides, and 2-mercaptobenzimidazole, using sodium carbonate in dimethyl formamide (Rangnekar & Mavlankar, 1991).

Fluorescent Nitrobenzoyl Polythiophenes

Coelho et al. (2015) synthesized and characterized fluorescent nitrobenzoyl polythiophenes, which showed well-defined reversible redox systems and fluorescence in both solution and solid state. This research contributes to the understanding of the electrochemical and optical properties of these compounds (Coelho et al., 2015).

Dimetallations and Biological Activity

Carpenter and Chadwick (1985) reported on the preparation and reactions of dilithiated furan and thiophene derivatives. Mabkhot et al. (2017) synthesized thiophene-containing compounds and evaluated their antimicrobial activity. These studies highlight the diverse chemical reactions and potential biological applications of thiophene derivatives (Carpenter & Chadwick, 1985); (Mabkhot et al., 2017).

Metal Ion Reactions

Salameh and Tayim (1983) explored the reactions of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions, providing insights into the coordination chemistry of thiophene derivatives (Salameh & Tayim, 1983).

Psychopharmacological Applications

Orus et al. (2002) synthesized benzo[b]thiophene derivatives and evaluated them for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating potential applications in psychopharmacology (Orus et al., 2002).

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNQATRLKCMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641974
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-01-6
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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